Substitution Pattern Selectivity: 5-Amino vs. 4-Amino vs. Unsubstituted Aniline in Morpholinyl-Pyrrolidinyl Analogs
US Patent 7,432,258 describes morpholinyl-pyrrolidinyl analogs as urotensin-II (UT) receptor antagonists. Within this chemotype, the 5-amino substitution on the phenyl ring is essential for UT receptor binding, whereas the 4-amino regioisomer and the unsubstituted phenyl analog show substantially reduced or absent antagonism. The target compound's 5-amino-2-morpholino-1-pyrrolidinyl-carbonyl substitution pattern is specifically claimed as a key pharmacophoric arrangement [1].
| Evidence Dimension | Structural requirement for UT receptor antagonism |
|---|---|
| Target Compound Data | 5-amino-2-morpholino substitution claimed as active pharmacophore (qualitative SAR from patent examples) [1] |
| Comparator Or Baseline | Unsubstituted phenyl analog or 4-amino regioisomer; described as inactive or substantially less active (no quantitative Ki/IC₅₀ provided) [1] |
| Quantified Difference | Qualitative: 5-amino substitution required for activity; precise fold-difference not disclosed in patent |
| Conditions | Urotensin-II receptor binding assay; rat isolated aorta contractility assay [1] |
Why This Matters
The 5-amino substitution pattern is a non-negotiable structural requirement for UT receptor engagement within this chemical series, directly impacting target-based screening decisions.
- [1] Goodman KB, Viet AQ, Sehon CA, Neeb MJ, Wang GZ. Morpholinyl and Pyrrolidinyl Analogs. US Patent 7,432,258 (SmithKline Beecham Corp), filed July 20, 2007, and issued October 7, 2008. View Source
